molecular formula C13H13NO2 B6366835 5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111102-97-6

5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366835
CAS RN: 1111102-97-6
M. Wt: 215.25 g/mol
InChI Key: XWPOMRCBMJSTGX-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% (5-EPH-2-H) is an organic compound with a molecular formula of C10H11NO2. It is a white solid with a melting point of 95-98°C. 5-EPH-2-H is commonly used as a starting material in the synthesis of various organic compounds and is used in a variety of scientific research applications.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as 1-phenyl-2-pyrrolidinone and 4-ethylphenyl-2-pyrrolidinone. It has also been used to study the effect of hydroxyl group substitution on the biological activity of pyridine derivatives. In addition, 5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% has been used to study the effect of hydroxyl group substitution on the pharmacological properties of pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the hydroxyl group substitution of the pyridine ring affects the binding affinity of the compound to its target receptor. This, in turn, affects the biological activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, it has been shown to have anticonvulsant effects in animal models. In addition, it has been shown to have anti-inflammatory and antioxidant properties in vitro.

Advantages and Limitations for Lab Experiments

5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% is a useful starting material for the synthesis of various organic compounds and has a variety of scientific research applications. However, it is important to note that the compound is highly toxic and should be handled with caution. In addition, the compound is highly hygroscopic, which can make it difficult to work with in laboratory experiments.

Future Directions

There are a number of potential future directions for research into 5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%. These include further research into the biochemical and physiological effects of the compound, as well as the development of novel synthetic methods for the production of the compound. In addition, further research into the mechanism of action and pharmacological properties of the compound could lead to the development of new therapeutic agents. Finally, research into the potential applications of the compound in the field of drug delivery could lead to the development of more effective and targeted drug delivery systems.

Synthesis Methods

5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95% is typically synthesized by a two-step process. First, 3-ethoxyphenol is reacted with an aqueous solution of sodium hydroxide to form a sodium salt of 3-ethoxy-4-hydroxyphenol. This intermediate is then reacted with pyridine in an aqueous solution of sodium hydroxide to form 5-(3-Ethoxyphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(15)14-9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPOMRCBMJSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682792
Record name 5-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111102-97-6
Record name 5-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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